molecular formula C12H15FN2O2 B1478728 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2098081-55-9

3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B1478728
CAS No.: 2098081-55-9
M. Wt: 238.26 g/mol
InChI Key: FGNGRRDRLZVZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a fluorinated derivative of the benzo[f][1,4]oxazepine scaffold, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 7-fluoro substituent on the aromatic ring and a 3-aminopropan-1-one side chain, which likely enhances its binding affinity to biological targets through hydrogen bonding and electronic interactions .

Properties

IUPAC Name

3-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGRRDRLZVZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CCN)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a novel derivative within the class of benzoxazepines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃F N₂O₂
  • SMILES Notation : CC(C(=O)N)N1C(C2=C(C=C1)C(=O)N(C2=O)C(F)=C)C

This structure includes a fluorinated benzoxazepine core, which is critical for its biological activity.

Antiproliferative Effects

Research indicates that derivatives of benzoxazepines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .

Neuroprotective Activity

Benzoxazepines are also noted for their neuroprotective properties. In vitro studies have demonstrated that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. The AChE inhibitory activity of related compounds has been quantified with IC50 values indicating effective concentrations necessary for inhibition .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : AChE inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
  • Modulation of Ion Channels : Some derivatives have been shown to act as modulators of sodium channels, which may contribute to their neuroprotective effects against excitotoxicity .

Study 1: Antiproliferative Activity

A study conducted on a series of benzoxazepine derivatives revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects against human breast cancer cell lines. The most potent compound showed an IC50 value of approximately 0.5 µM .

Study 2: Neuroprotective Effects

In research focused on neuroprotection, a related compound demonstrated a substantial reduction in neurotoxicity induced by β-amyloid peptides in SH-SY5Y human neuroblastoma cells. The observed IC50 for AChE inhibition was reported at 6.98 µM, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 ~ 0.5 µM against breast cancer
NeuroprotectiveAChE IC50 = 6.98 µM
Sodium Channel ModulationPotential neuroprotective mechanism

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to benzodiazepines and has been investigated for its pharmacological properties. Compounds with similar structures have shown promise in treating anxiety disorders, depression, and other psychiatric conditions due to their ability to modulate neurotransmitter systems.

Key Findings:

  • Neurotransmitter Modulation: Research indicates that compounds similar to 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can influence the GABAergic system, which is crucial for anxiety and mood regulation .
  • Potential Antidepressant Effects: Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially by enhancing neuroplasticity and reducing inflammation in the brain .

Neuropharmacology

The neuropharmacological profile of this compound suggests its utility in treating neurodegenerative diseases and mood disorders. Its ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) therapies.

Case Studies:

  • Animal Models of Depression: In preclinical studies, administration of related compounds led to significant reductions in depressive-like behavior in rodents. These studies highlight the necessity for further exploration into the mechanisms of action and therapeutic efficacy .
  • Neuroprotective Properties: Compounds with similar structures have demonstrated antioxidant properties that may protect neuronal cells from oxidative stress, a common pathway in neurodegeneration .

Biomarker Potential

Emerging research suggests that metabolites from the kynurenine pathway, which is influenced by compounds like this compound, could serve as biomarkers for various diseases.

Applications in Disease Diagnosis:

  • Neurodegenerative Disorders: Alterations in the kynurenine pathway have been linked to conditions such as Alzheimer's disease and multiple sclerosis. The compound's influence on this pathway positions it as a potential biomarker for early diagnosis or progression monitoring .
  • Psychiatric Disorders: Dysregulation of tryptophan metabolism has been implicated in depression and schizophrenia. The role of this compound in modulating these pathways could provide insights into therapeutic targets and diagnostic markers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

7-Chloro Derivative
  • Structure: 3-Amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one (CAS: 2098014-64-1).
  • Key Differences : Chlorine replaces fluorine at the 7-position.
  • Safety data for this analog emphasize precautions for handling (e.g., P201, P210 codes) .
Fluorinated Analogs in mTOR Inhibition
  • Example: (7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone (XL388).
  • Key Features : Incorporates a 3-fluoro-2-methylphenyl group and a sulfonyl moiety.
  • Activity: XL388 is a potent dual mTORC1/2 inhibitor with demonstrated antitumor efficacy in xenograft models. The fluorine atom likely enhances binding to hydrophobic pockets in the mTOR kinase domain, while the sulfonyl group improves solubility .

Heterocyclic Ring Modifications

Benzo[b][1,4]Oxazin Derivatives
  • Example: 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54).
  • Key Differences : Replaces the oxazepine ring with a six-membered oxazin ring.
  • Activity : Fluorine at the 2-position induces a deshielded proton (δ = 6.04 ppm, J = 51.8 Hz in $^1$H-NMR), suggesting strong electronic effects. Compound 54 showed moderate activity in preliminary assays, while the difluoro analog (Compound 55) exhibited reduced potency, highlighting the balance between electronegativity and steric hindrance .
Thiazine-Based Analog
  • Example: 4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 58).
  • Key Differences : Sulfur replaces oxygen in the heterocycle.
  • HRMS data confirmed molecular integrity (m/z [M+H]$^+$ = 425.1634) .

Functional Group Variations

Meglumine Salt of a Triazole-Oxazepin Hybrid
  • Example: (R)-3-(1,4-Dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl-2,3-dihydropyrido[2,3-f][1,4]oxazepin-4(5H)-yl)methyl)-4-methylphenyl)propanoic acid.
  • Key Features : A triazole-oxazepin hybrid with a carboxylic acid group.
  • Activity : Functions as an NRF2 activator, demonstrating how scaffold diversification enables target switching (from mTOR to oxidative stress pathways) .

Structural and Pharmacological Data Table

Compound Name Substituents/Modifications Molecular Weight Biological Target Key Activity/Data Source
Target Compound 7-Fluoro, 3-aminopropan-1-one Not Provided Potential mTOR/kinases Inferred from analogs
7-Chloro Analog (CAS: 2098014-64-1) 7-Chloro Not Provided Unknown Safety data available (P201, P210)
XL388 3-Fluoro-2-methylphenyl, sulfonyl 455.5 mTORC1/2 IC50 < 10 nM (cell-based assays)
Compound 54 (Benzo[b]oxazin) 2-Fluoro, piperazine-carboxamide Calculated ~434 Undisclosed kinase 60% yield, moderate activity
Compound 58 (Thiazine) Sulfur heteroatom 425.16 Undisclosed 46% yield, HRMS-confirmed structure

Key Findings and Implications

Halogen Effects : Fluorine’s electronegativity enhances target binding in mTOR inhibitors (e.g., XL388), while chlorine may improve metabolic stability but requires careful handling .

Heterocycle Impact : Replacing oxygen with sulfur (thiazine) increases lipophilicity but may reduce solubility, necessitating formulation adjustments .

Preparation Methods

Core Benzoxazepinone Synthesis

The synthesis typically begins with a substituted aminobenzoate precursor, such as methyl 2-amino-4-bromobenzoate or 1-fluoro-2-nitrobenzene, depending on the target substitution pattern.

  • Step 1: Introduction of Side Chains via Reductive Amination
    For example, a cyclopropylmethyl or other alkyl group can be introduced via reductive amination of the amino group on the aromatic ring using appropriate aldehydes or ketones, followed by reduction to stabilize the intermediate.

  • Step 2: Reduction of Esters to Alcohols
    The methyl ester group is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or borane complexes, providing an intermediate suitable for cyclization.

  • Step 3: Cyclization to Form the Oxazepinone Ring
    Cyclization is achieved through a two-step process involving acylation with chloroacetyl chloride or bromoacetyl bromide, followed by base-mediated ring closure using sodium hydroxide or potassium tert-butoxide. This step forms the seven-membered oxazepinone ring.

Side Chain Attachment: Aminopropanone Moiety

  • Amide Coupling for Side Chain Installation
    After removal of protecting groups such as Boc from the serine moiety, the free amine is coupled with the appropriate carboxylic acid derivatives (e.g., 3-amino-propanoic acid or its derivatives) under amide coupling conditions to install the 3-amino-1-propanone side chain.

  • N-Methylation (Optional)
    N-Methylation of the amide nitrogen can be performed using methyl iodide alkylation, followed by deprotection and further amide coupling to fine-tune the compound's pharmacological properties.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic aromatic substitution 1-fluoro-2-nitrobenzene + sodium alkoxide of Boc-L-serine Formation of carboxylic acid intermediate with (S)-stereochemistry
2 Nitro group reduction Hydrogenation or chemical reduction Conversion to amine intermediate
3 Lactam formation HATU-mediated cyclization Benzoxazepinone core formation
4 Boc deprotection Acid treatment (HCl or TFA) Free amine for coupling
5 Amide coupling Carboxylic acid derivatives + coupling agents Attachment of 3-amino-1-propanone side chain
6 Optional N-methylation Methyl iodide alkylation N-methylated benzoxazepinone derivatives

Research Findings and Optimization Notes

  • The stereochemistry of the serine-derived intermediate is critical, with the (S)-enantiomer showing preferred biological activity compared to the (R)-enantiomer.

  • Alternative cyclization methods using bromoacetyl bromide and potassium tert-butoxide provide comparable yields to chloroacetyl chloride and sodium hydroxide, offering synthetic flexibility.

  • The final benzoxazepinone derivatives, including fluorinated analogs, have been optimized for kinase selectivity and pharmacokinetic properties, especially in the context of receptor interacting protein 1 (RIP1) kinase inhibition.

  • Metabolic stability and bioavailability are influenced by side chain modifications such as N-methylation, which can improve clearance profiles in vivo.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Methyl 2-amino-4-bromobenzoate, 1-fluoro-2-nitrobenzene, Boc-L-serine
Key reactions Reductive amination, ester reduction, nucleophilic aromatic substitution, lactamization
Cyclization agents Chloroacetyl chloride, bromoacetyl bromide
Bases for cyclization Sodium hydroxide, potassium tert-butoxide
Protecting groups Boc (tert-butoxycarbonyl)
Coupling agents HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Stereochemical control Use of Boc-L-serine for (S)-configuration
Optional modifications N-methylation via methyl iodide
Typical yields Overall yields range from moderate to high (e.g., 50-85% in key steps)

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent efficacy?

  • Methodological Answer : Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. One-way ANOVA with post-hoc Tukey tests compares treatment groups. For in vivo studies, Kaplan-Meier survival curves and log-rank tests assess therapeutic significance .

Tables for Key Data

Parameter Example Value Method Reference
Log P2.8 (calculated)ChemDraw Ultra 8.0
Melting Point195–196°CCapillary tube method
IC₅₀ (Thrombin Inhibition)3.85 μM (analog DCT)Fluorogenic substrate assay
Stereochemical Purity98% (HPLC)Daicel Chiralpak IF column

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.